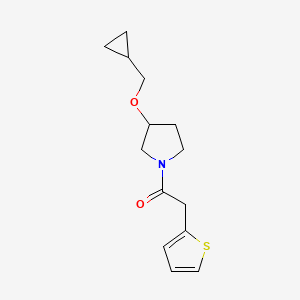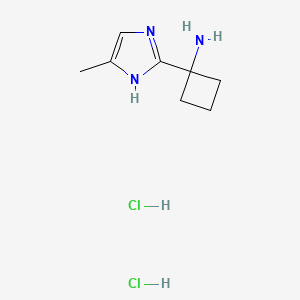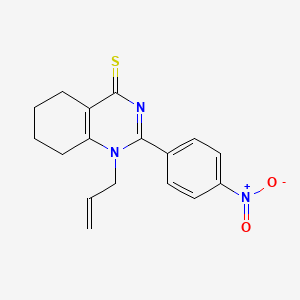
2,3-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,3-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide” is a complex chemical compound used extensively in scientific research due to its diverse applications, ranging from drug discovery to material science investigations. It is a type of benzamide compound, which are found in various natural products in organic chemistry .
Synthesis Analysis
The synthesis of this compound involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of this compound is determined using IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The compound exhibits in vitro antioxidant activity, determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Scientific Research Applications
Potential in Antipsychotic Agents
One notable application of related compounds to 2,3-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide is in the development of antipsychotic agents. Specifically, compounds like (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide have been investigated for their antidopaminergic properties. These benzamides, which lack o-hydroxy groups, have shown affinity for dopamine D-2 receptors, indicating potential effectiveness in treating psychosis with a lower risk of extrapyramidal side effects (Högberg et al., 1990).
Dopamine D2 Receptor Ligands
Another area of research is the synthesis of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides, which have been evaluated as ligands for CNS dopamine D2 receptors. These compounds, derived from o-vanillic acid or 2,3-dimethoxysalicylic acid, have shown significant potency in inhibiting [3H]spiperone binding to the D2 receptor, suggesting potential applications in positron emission tomography (PET) studies (Bishop et al., 1991).
Compulsive Food Consumption Modulation
Compounds structurally related to this compound have been studied for their effects on compulsive food consumption. For instance, GSK1059865, a selective OX1R antagonist, demonstrated the ability to reduce binge eating in rats without affecting standard food pellet intake, highlighting a potential therapeutic application in treating eating disorders (Piccoli et al., 2012).
Anticancer Research
In the field of oncology, derivatives like 4-(4-substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thione have been synthesized and evaluated for their antitumor activity against cancer stem cells. These compounds have exhibited significant in vitro anti-proliferative effects and an inhibitory effect on tumor growth in vivo, suggesting their potential as anticancer agents (Bhat et al., 2016).
Future Directions
Properties
IUPAC Name |
2,3-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-10-11-15(13-17(14)23-12-5-4-9-19(23)24)22-21(25)16-7-6-8-18(26-2)20(16)27-3/h6-8,10-11,13H,4-5,9,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJZLBRIWDFOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2868985.png)

![7-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2868988.png)
![5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride](/img/structure/B2868992.png)
![4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B2868993.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-2-carboxamide](/img/structure/B2868995.png)

![N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2868998.png)
![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2868999.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2869001.png)


![3-(2-fluorobenzyl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2869006.png)
